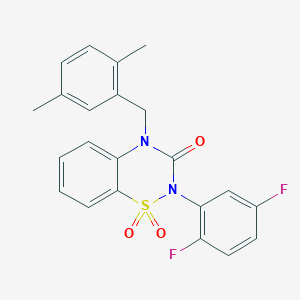

![molecular formula C14H17ClN2O2S B2566429 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride CAS No. 1052542-76-3](/img/structure/B2566429.png)

1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

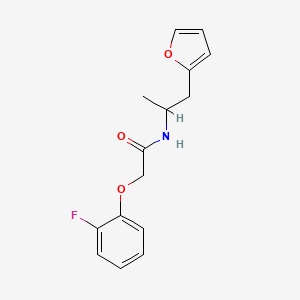

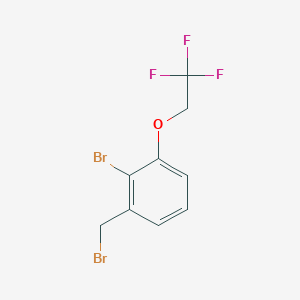

This compound is a complex organic molecule with a molecular formula of C14H17ClN2O2S and a molecular weight of 312.82 . It contains an ethoxy group, a thiazole ring, and a phenyl ring in its structure .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring is a phenyl ring with an ethoxy group (an oxygen atom bonded to an ethyl group). The compound also contains an imino group (a nitrogen atom double-bonded to a carbon atom) and a ketone group (a carbon atom double-bonded to an oxygen atom) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.82 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Rearrangements in Thiazoline Imines : A study by Murav'eva, Shchukina, and Arkhangel'skaya (1967) explored the synthesis and rearrangement of thiazoline imines, including compounds structurally related to the specified chemical. This research provided insights into the chemical behavior and potential applications of these compounds (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).

Synthesis of Related Compounds : Uma, Rajanna, Unnisa, and Saiprakash (2017) investigated the synthesis and biological activity of certain derivatives related to the specified compound, indicating the broader context in which these chemicals are studied (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Potential Biological Activities

Cardioprotective Activity : Drapak et al. (2019) synthesized derivatives of 2-arylimino-1,3-thiazoles and evaluated their cardioprotective activities. This study suggests that compounds structurally similar to the specified chemical may have potential as cardioprotective agents (Drapak et al., 2019).

Search for Angiotensin II Receptor Antagonists : Drapak et al. (2019) also conducted a study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines to find potential antihypertensive drugs. This research is relevant because it shows the pharmaceutical applications of thiazol imine derivatives (Drapak et al., 2019).

Photoreactivity and Green Synthesis

Novel Photochemical Rearrangements : Bhatia et al. (1998) studied the photochemical rearrangements of dihydro-1,3-thiazines, which could provide insights into the photoreactivity of related compounds (Bhatia et al., 1998).

Green Synthesis in Ionic Liquid Media : Shahvelayati, Hajiaghababaei, and Sarmad (2017) described an efficient green synthesis method for a related compound, highlighting the environmental sustainability aspect of chemical synthesis (Shahvelayati, Hajiaghababaei, & Sarmad, 2017).

Molecular Docking Studies

- Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a related compound, demonstrating the potential of computational methods in understanding the properties of such chemicals (Viji et al., 2020).

Mécanisme D'action

Target of Action

Indole and thiazole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the receptors they interact with

Biochemical Pathways

Indole and thiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities

Propriétés

IUPAC Name |

1-[4-ethoxy-3-[(2-imino-1,3-thiazol-3-yl)methyl]phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S.ClH/c1-3-18-13-5-4-11(10(2)17)8-12(13)9-16-6-7-19-14(16)15;/h4-8,15H,3,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGFYQKDZFRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)CN2C=CSC2=N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2566349.png)

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)

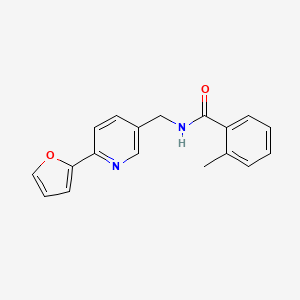

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)